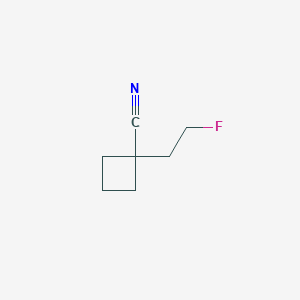

1-(2-Fluoroethyl)cyclobutanecarbonitrile

描述

属性

IUPAC Name |

1-(2-fluoroethyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN/c8-5-4-7(6-9)2-1-3-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRFCNSAUAQZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCF)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of Cyclobutanecarbonitrile with 2-Fluoroethyl Halides

One direct approach involves the alkylation of cyclobutanecarbonitrile at the carbon adjacent to the nitrile group using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride). This reaction typically uses a strong base such as sodium hydride or lithium diisopropylamide (LDA) to generate the nucleophilic carbanion from cyclobutanecarbonitrile, which then attacks the electrophilic fluoroalkyl halide.

-

- Base: Sodium hydride or LDA

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Low temperatures (e.g., -78 °C) to room temperature

- Time: Several hours (e.g., 3 hours)

Example:

In a similar alkylation procedure, cyclobutanecarbonitrile was treated with LDA at -78 °C, followed by addition of an alkylating agent, resulting in alkylated products with moderate yields (~44%) after purification by column chromatography.

Fluorination of Preformed 1-(2-Haloethyl)cyclobutanecarbonitrile

Another synthetic route is the nucleophilic substitution of a haloethyl precursor attached to the cyclobutanecarbonitrile ring with a fluoride source to replace the halogen with fluorine.

-

- Fluoride sources such as cesium fluoride (CsF), tetrabutylammonium fluoride (TBAF), or silver fluoride (AgF).

- Solvents: Polar aprotic solvents like DMF or acetonitrile.

- Conditions: Elevated temperatures (e.g., 60–100 °C).

-

- Allows late-stage fluorination.

- Can improve regioselectivity and yield.

-

- Possible elimination side reactions.

- Requires careful control of reaction conditions.

Reduction and Functional Group Transformation Routes

In some patents, nitrile-containing cyclobutyl compounds are reduced or transformed into amines or other functional groups, which can then be further functionalized with fluoroalkyl groups. For example, reduction of 1-(2-fluorophenyl)cyclobutanecarbonitrile with lithium aluminum hydride (LiAlH4) has been reported, indicating the versatility of the cyclobutanecarbonitrile core for further derivatization.

Data Table Summarizing Key Preparation Methods

Research Findings and Notes

- The choice of base and solvent critically influences the yield and selectivity of alkylation reactions involving cyclobutanecarbonitrile.

- Low temperatures (-78 °C) are preferred during deprotonation to avoid side reactions and decomposition of intermediates.

- The introduction of fluorine atoms via nucleophilic substitution requires careful control to prevent elimination or rearrangement side products.

- Purification of the final product is commonly achieved by silica gel column chromatography using petroleum ether and ethyl acetate mixtures.

- Patent literature provides detailed synthetic schemes and examples for related diaryl and cyclobutyl nitrile compounds, indicating the applicability of these methods for this compound.

化学反应分析

Types of Reactions

1-(2-Fluoroethyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride to form primary amines.

Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in DMF.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted cyclobutanecarbonitriles depending on the nucleophile used.

科学研究应用

1-(2-Fluoroethyl)cyclobutanecarbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 1-(2-Fluoroethyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can undergo hydrolysis or reduction, leading to the formation of active metabolites that exert biological effects .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 1-(2-Fluoroethyl)cyclobutanecarbonitrile with structurally related compounds, focusing on substituent effects, molecular properties, and inferred applications.

Substituent Effects: Fluoroalkyl vs. Fluoroaryl Groups

The target compound’s 2-fluoroethyl substituent differs significantly from fluoroaryl groups (e.g., 4-fluorophenyl) in terms of electronic and steric properties:

- Electron-Withdrawing Effects : Fluorine in the 2-fluoroethyl group exerts a moderate electron-withdrawing inductive effect, whereas para-fluorophenyl groups exhibit stronger resonance and inductive effects due to aromatic conjugation .

Molecular and Physical Properties

Key differences in molecular weight, formula, and stability are summarized below:

Notes:

- The target compound’s lower molecular weight (~127 vs.

- Fluoroethyl vs. Fluorophenyl Stability : Aryl-substituted analogs may exhibit higher thermal stability due to aromatic resonance stabilization .

Ring Size and Reactivity

- Cyclobutane vs. Cyclopropane : Cyclopropane-containing analogs (e.g., 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile) exhibit higher ring strain, leading to greater reactivity in ring-opening or functionalization reactions .

- Cyclobutane vs.

Halogen Effects

- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity favor metabolic stability in drug design, whereas bromine/chlorine may enhance halogen bonding in crystal engineering .

生物活性

1-(2-Fluoroethyl)cyclobutanecarbonitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C7H10FN

- Molecular Weight : 143.16 g/mol

- CAS Number : 51342194

The compound features a cyclobutane ring substituted with a fluoroethyl group and a nitrile functional group, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. This includes:

- Enzyme Inhibition : The nitrile group may participate in interactions with active sites of enzymes, potentially leading to inhibition.

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator for specific receptors, impacting metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits pharmacological activities that could be beneficial in therapeutic contexts:

- Antidiabetic Potential : There are indications that compounds similar to this compound can act as GPR40 agonists, which are implicated in insulin secretion and glucose metabolism. This suggests a potential application in diabetes treatment .

- Cytotoxicity Studies : Preliminary cytotoxicity assessments have shown that the compound can induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

- GPR40 Agonist Activity :

- Cytotoxic Effects :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H10FN |

| Molecular Weight | 143.16 g/mol |

| CAS Number | 51342194 |

| Antidiabetic Activity | Potential GPR40 Agonist |

| Cytotoxicity | Induces apoptosis in cancer cells |

常见问题

Q. What synthetic methodologies are recommended for synthesizing 1-(2-Fluoroethyl)cyclobutanecarbonitrile?

Answer:

- Multi-step alkylation-cyanation : Begin with cyclobutane derivatives (e.g., cyclobutanone) and introduce the fluoroethyl group via nucleophilic substitution. Use fluorinated ethyl halides (e.g., 2-fluoroethyl bromide) in the presence of a base (e.g., K₂CO₃) to achieve alkylation. Subsequent cyanation can be performed using trimethylsilyl cyanide (TMSCN) or potassium cyanide under controlled conditions .

- Electrochemical synthesis : Inspired by furan-carbonitrile synthesis (e.g., cathodic reduction of bromo-cyano precursors), adapt electrochemical setups with fluorinated substrates. Optimize voltage and solvent systems (e.g., DMF/ACN mixtures) to stabilize intermediates .

Q. How should spectroscopic characterization be conducted for structural validation?

Answer:

- NMR spectroscopy : Prioritize NMR to confirm fluorine incorporation (δ range: -200 to -220 ppm for fluoroethyl groups). Use NMR to identify nitrile carbon signals (~110–120 ppm) and cyclobutane ring carbons (~20–40 ppm) .

- Mass spectrometry (HRMS) : Employ electrospray ionization (ESI) or electron impact (EI) modes to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns indicative of cyclobutane ring stability .

- IR spectroscopy : Confirm nitrile stretching vibrations (~2240 cm) and C-F bonds (~1000–1100 cm) .

Q. What safety protocols are critical during handling and storage?

Answer:

- Ventilation and PPE : Use fume hoods for synthesis and handling. Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (skin sensitization risks noted in structurally similar nitriles) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis or polymerization. Avoid proximity to oxidizers or heat sources (autoignition risks in nitriles) .

Advanced Research Questions

Q. How can environmental stability and degradation pathways be systematically analyzed?

Answer:

- Hydrolytic degradation studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C. Monitor nitrile hydrolysis to carboxylic acids via LC-MS and quantify fluoride release using ion chromatography .

- Photolytic reactivity : Use UV-Vis irradiation (254–365 nm) in environmental chambers. Track byproducts (e.g., cyclobutane ring-opening products) via GC-MS and assess half-life under simulated sunlight .

Q. What computational approaches predict reactivity in catalytic or biological systems?

Answer:

- DFT calculations : Model the electron-withdrawing effects of the nitrile and fluoroethyl groups on cyclobutane ring strain. Use Gaussian or ORCA software to calculate HOMO/LUMO energies and predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : For biochemical interaction studies, dock the compound into protein active sites (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate with MD simulations to assess binding stability .

Q. How can contradictions in experimental data (e.g., conflicting reactivity reports) be resolved?

Answer:

- Controlled variable testing : Isolate factors such as solvent polarity, temperature, and catalyst loadings. For example, re-run reactions in DMF vs. THF to assess solvent-dependent cyclization pathways .

- Cross-validation with analogs : Compare results to structurally related compounds (e.g., 1-(4-Chloro-3-fluorophenyl)cyclopentane-1-carbonitrile) to identify trends in electronic or steric effects .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。